molecular formula C22H19NO4S4 B2755010 N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-[1,1'-BIPHENYL]-4-SULFONAMIDE CAS No. 896349-65-8

N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-[1,1'-BIPHENYL]-4-SULFONAMIDE

Cat. No.: B2755010
CAS No.: 896349-65-8
M. Wt: 489.64
InChI Key: OSMPEQXDWBDLOJ-UHFFFAOYSA-N
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Description

N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE is a complex organic compound that features a biphenyl core with sulfonamide and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves multiple steps, including the formation of thiophene derivatives and their subsequent coupling with biphenyl sulfonamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal-Knorr synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonamide group is known to interact with biological molecules through hydrogen bonding and other interactions, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and sulfonamide-containing molecules. Examples include:

    Thiophene-2-sulfonamide: A simpler molecule with similar functional groups.

    Biphenyl sulfonamides: Compounds with a biphenyl core and sulfonamide substituents.

Uniqueness

N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-[1,1’-BIPHENYL]-4-SULFONAMIDE is unique due to its combination of thiophene and biphenyl sulfonamide moieties, which may confer distinct electronic and steric properties. This uniqueness can make it a valuable compound for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

4-phenyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S4/c24-30(25,22-9-5-15-29-22)21(20-8-4-14-28-20)16-23-31(26,27)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15,21,23H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMPEQXDWBDLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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